4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide
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Overview
Description
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is an organic compound with a benzene ring substituted with a hydroxyl group, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.
Functional Group Introduction: The hydroxyl group can be introduced via electrophilic aromatic substitution, while the methylsulfanyl group can be added through nucleophilic substitution.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate compound with N-methylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide could produce an amine.
Scientific Research Applications
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity. The amide group can also interact with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
3-Methylsulfanylbenzamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
4-Hydroxy-3-methylbenzamide: Lacks the methylsulfanyl group, affecting its overall properties.
Uniqueness
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141111-65-1 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) |
InChI Key |
WHTYDQHBVZRUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)SC |
Origin of Product |
United States |
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